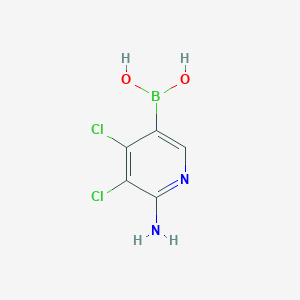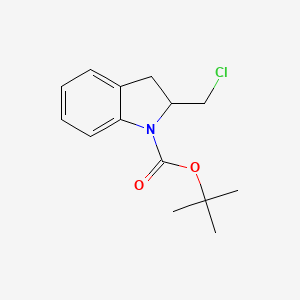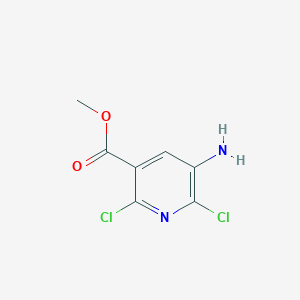
Methyl 5-amino-2,6-dichloronicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-amino-2,6-dichloronicotinate is an organic compound with the molecular formula C7H5Cl2NO2. It is a derivative of nicotinic acid and is characterized by the presence of two chlorine atoms and an amino group on the pyridine ring. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 5-amino-2,6-dichloronicotinate is typically synthesized through the esterification of 2,6-dichloronicotinic acid with methanol in the presence of an acidic catalyst. The reaction conditions often involve refluxing the mixture to ensure complete esterification. The product is then purified through recrystallization or other suitable methods .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The reaction is monitored closely to maintain the desired temperature and pressure conditions, ensuring consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-amino-2,6-dichloronicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium fluoride are commonly used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products Formed
Substitution: Products include various substituted nicotinates depending on the nucleophile used.
Oxidation: Oxidized products may include carboxylic acids or other oxidized derivatives.
Reduction: Reduced products may include alcohols or amines.
Aplicaciones Científicas De Investigación
Methyl 5-amino-2,6-dichloronicotinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.
Industry: The compound is used in the production of agrochemicals, including herbicides and insecticides.
Mecanismo De Acción
The mechanism of action of methyl 5-amino-2,6-dichloronicotinate involves its interaction with specific molecular targets. The amino and chlorine groups on the pyridine ring allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2,6-dichloronicotinate
- Methyl 2,6-dichloropyridine-3-carboxylate
- Methyl 5,6-dichloronicotinate
Uniqueness
Methyl 5-amino-2,6-dichloronicotinate is unique due to the presence of the amino group, which imparts distinct chemical and biological properties. This functional group allows for additional interactions with biological targets, making it a valuable intermediate in pharmaceutical synthesis .
Propiedades
Fórmula molecular |
C7H6Cl2N2O2 |
|---|---|
Peso molecular |
221.04 g/mol |
Nombre IUPAC |
methyl 5-amino-2,6-dichloropyridine-3-carboxylate |
InChI |
InChI=1S/C7H6Cl2N2O2/c1-13-7(12)3-2-4(10)6(9)11-5(3)8/h2H,10H2,1H3 |
Clave InChI |
PYJPCCLYEQIMKK-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=C(N=C1Cl)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


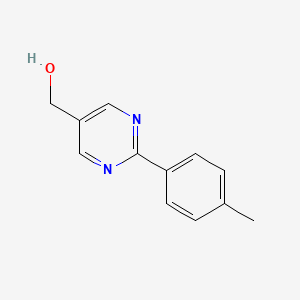
![Methyl 6-iodobenzo[d]oxazole-2-carboxylate](/img/structure/B12972801.png)

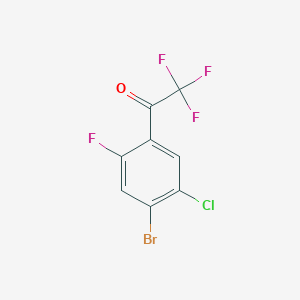
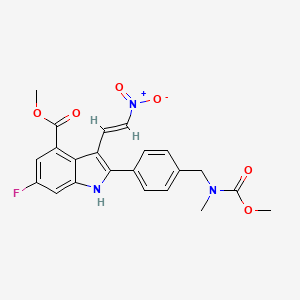
![3-(6-Amino-5,7-dichloro-3-oxobenzo[b]thiophen-2(3H)-ylidene)-5,7-dichloroindolin-2-one](/img/structure/B12972819.png)

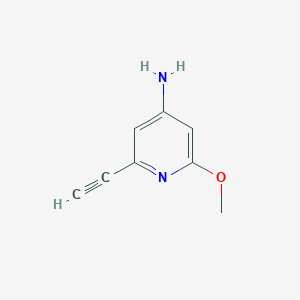
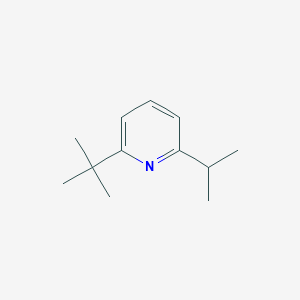
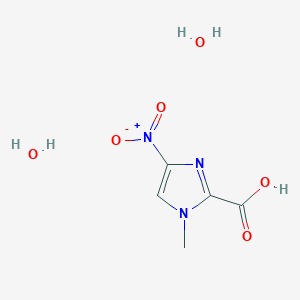
![6,7-Dihydro-5H-cyclopenta[d]pyrimidin-5-one](/img/structure/B12972848.png)
